molecular formula C13H18F3N5O3S B2549209 1-((1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034563-85-2

1-((1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2549209
CAS No.: 2034563-85-2
M. Wt: 381.37
InChI Key: BVNJPFXROPYXBL-UHFFFAOYSA-N
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Description

1-((1-(1-((3,3,3-trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C13H18F3N5O3S and its molecular weight is 381.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Regiocontrolled Synthesis of Polysubstituted Pyrroles : Research indicates that 1-sulfonyl-1,2,3-triazoles, which can be prepared from terminal alkynes and sulfonyl azides, react with allenes in the presence of a nickel(0) catalyst. This reaction leads to the production of isopyrroles, which can be further converted into a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions. This synthesis method demonstrates the compound's utility in creating complex pyrrole structures, which are valuable in various chemical and pharmacological contexts (Miura et al., 2013).

  • Synthesis of 4-(trifluoromethyl)pyrrolidines Containing Various Substituents : A study described the synthesis of new 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups. These were synthesized through 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene derivatives to azomethine ylide generated in situ. This research showcases the versatility of similar compounds in generating a variety of functionalized pyrrolidines, which are important in medicinal chemistry and materials science (Markitanov et al., 2016).

Potential Pharmacological Activities

  • Synthesis and In Vivo Binding Properties of Nicotinic Acetylcholine Receptor Ligands : Another study focused on the azetidine derivative A-85380 as a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. The research involved synthesizing a fluoro derivative and labeling it with fluorine-18 for PET imaging, demonstrating the application of related compounds in developing radioligands for brain imaging nAChRs. This could potentially lead to new diagnostic tools for neurological conditions (Doll et al., 1999).

Properties

IUPAC Name

1-[[1-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N5O3S/c14-13(15,16)3-5-25(23,24)20-8-11(9-20)21-7-10(17-18-21)6-19-4-1-2-12(19)22/h7,11H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNJPFXROPYXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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